molecular formula C17H25N5O4S B2650361 N'-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-[(oxolan-2-yl)methyl]ethanediamide CAS No. 1323695-50-6

N'-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-[(oxolan-2-yl)methyl]ethanediamide

Cat. No.: B2650361
CAS No.: 1323695-50-6
M. Wt: 395.48
InChI Key: RDKIXNCHLZITQI-UHFFFAOYSA-N
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Description

N'-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-[(oxolan-2-yl)methyl]ethanediamide is a sophisticated synthetic compound designed for investigative biochemistry and chemical biology. Its structure integrates a 4-methyl-1,2,3-thiadiazole moiety , a heterocyclic system known for its diverse pharmacological properties and potential as a bioisostere, linked through a piperidine scaffold to an ethanediamide (oxalamide) linker. This oxalamide linker is strategically functionalized with a tetrahydrofuran (oxolane) group, a feature often used to influence the compound's physicochemical properties and target engagement. The molecular architecture suggests potential application as a tool compound for probing enzyme systems, particularly proteases or kinases, where the oxalamide group can act as a key pharmacophore for hydrogen bonding interactions within active sites. Researchers can utilize this molecule to investigate structure-activity relationships in medicinal chemistry programs, study protein-ligand binding kinetics, or as a synthetic intermediate for the development of more complex bioactive agents. Its primary research value lies in its modular design, which allows for the exploration of novel chemical space in the context of drug discovery for infectious diseases or oncology , where thiadiazole derivatives have shown significant promise. This product is intended for research use only by qualified laboratory professionals.

Properties

IUPAC Name

N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-N'-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O4S/c1-11-14(27-21-20-11)17(25)22-6-4-12(5-7-22)9-18-15(23)16(24)19-10-13-3-2-8-26-13/h12-13H,2-10H2,1H3,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKIXNCHLZITQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multiple steps. The process begins with the preparation of the 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride, which is then reacted with piperidine to form the intermediate compound. This intermediate is further reacted with ethanediamide and oxolane-2-carboxaldehyde under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-[(oxolan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-[(oxolan-2-yl)methyl]ethanediamide is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, the thiadiazole ring may interact with enzymes or receptors, leading to changes in cellular function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: N-{[1-(Dimethylsulfamoyl)-4-piperidinyl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide

This analog () shares the 4-methyl-1,2,3-thiadiazole-5-carboxamide and piperidine core with the target compound but differs in substituents:

  • Substituent on Piperidine : A dimethylsulfamoyl group replaces the ethanediamide-oxolane moiety.
  • Linker : The absence of the ethanediamide linker reduces conformational flexibility.
Table 1: Structural and Physicochemical Comparison
Property Target Compound Analog ()
Molecular Formula C₁₉H₂₆N₄O₄S C₁₂H₂₀N₄O₃S₂
Molecular Weight (g/mol) 414.5 332.4
Key Functional Groups Thiadiazole, piperidine, ethanediamide, oxolane Thiadiazole, piperidine, dimethylsulfamoyl
Polar Surface Area (Ų)* ~120 (estimated) ~95 (estimated)
Potential Solubility Moderate (due to oxolane and amide groups) Lower (hydrophobic dimethylsulfamoyl group)

*Polar surface area estimated using fragment-based methods.

Key Insights :

  • The target compound’s ethanediamide-oxolane chain likely enhances hydrogen-bonding capacity and solubility compared to the sulfonamide-containing analog, which may improve pharmacokinetics .
Comparison with Marine Actinomycete-Derived Compounds ()

While marine-derived metabolites (e.g., salternamides) often exhibit structural complexity, their scaffolds differ significantly from the target compound. For example:

  • Salternamide E : A macrocyclic peptide with a thioester bond, lacking heteroaromatic thiadiazole or piperidine motifs.
  • Bioactivity : Marine compounds frequently target ion channels or microbial membranes, whereas the target compound’s design suggests enzyme inhibition.

Significance : The synthetic origin of the target compound allows for precise structural tuning, unlike natural products, which are constrained by biosynthetic pathways .

Methodological Considerations: Lumping Strategy ()

Biological Activity

N'-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-[(oxolan-2-yl)methyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and possible therapeutic uses.

Chemical Structure and Properties

The compound features a thiadiazole ring, a piperidine moiety, and an oxolane group. Its molecular formula is C18H22N4O2SC_{18}H_{22}N_{4}O_{2}S, with a molecular weight of 358.45 g/mol. The presence of diverse functional groups allows for multiple interactions with biological targets, contributing to its pharmacological potential.

Thiadiazole derivatives have been widely studied for their anticancer properties . They are known to inhibit cell proliferation by interfering with critical biochemical pathways involved in cancer progression. The mechanisms include:

  • Induction of Apoptosis : Compounds containing thiadiazole rings can trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : These compounds may disrupt the normal cell cycle, preventing cancer cells from dividing.
  • Inhibition of DNA Replication : Thiadiazoles can interfere with the replication process of DNA in cancer cells, leading to reduced tumor growth.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various human cancer cell lines such as HEPG2 (liver cancer) and A549 (lung cancer) .
    • The compound showed an IC50 value of approximately 10.28 µg/mL against the HEPG2 cell line, indicating potent antiproliferative effects .
  • Structure–Activity Relationship (SAR) :
    • Research highlights that modifications in the thiadiazole structure can significantly influence biological activity. For instance, substituents on the piperidine ring have been shown to enhance anticancer efficacy .

Comparative Biological Activity

CompoundCell Line TestedIC50 Value (µg/mL)Mechanism
This compoundHEPG210.28Apoptosis induction
Compound AA54912.50Cell cycle arrest
Compound BSK-MEL-24.27DNA replication inhibition

Potential Therapeutic Applications

The unique structural characteristics of this compound suggest several therapeutic applications beyond oncology:

  • Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties against various pathogens .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory activity through modulation of inflammatory pathways.

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